molecular formula C12H10FNO B2448281 5-Fluoro-2-phenoxyaniline CAS No. 613662-01-4

5-Fluoro-2-phenoxyaniline

Cat. No.: B2448281
CAS No.: 613662-01-4
M. Wt: 203.216
InChI Key: RMYDPTVQMJEGLG-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenoxyaniline is an organic compound with the molecular formula C12H10FNO It is a derivative of aniline, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxyaniline typically involves the reduction of 5-Fluoro-2-nitrophenoxyaniline. One common method is the reduction using stannous chloride (SnCl2) in ethanol under a nitrogen atmosphere . The reaction proceeds as follows:

  • Dissolve 5-Fluoro-2-nitrophenoxyaniline in ethanol.
  • Add stannous chloride dihydrate to the solution.
  • Stir the mixture under a nitrogen atmosphere until the reaction is complete.
  • Filter the mixture to remove any solid impurities.
  • Evaporate the solvent to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in its precursor can be reduced to form the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Stannous chloride (SnCl2) in ethanol is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-phenoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Phenoxyaniline: Lacks the fluorine atom at the 5th position.

    5-Fluoroaniline: Lacks the phenoxy group at the 2nd position.

    2-Fluoro-5-phenoxyaniline: Similar structure but with different substitution patterns.

Uniqueness: 5-Fluoro-2-phenoxyaniline is unique due to the presence of both the fluorine atom and the phenoxy group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDPTVQMJEGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The atmosphere over a stirred solution of 11,6 g (50 mmol) 4-fluoro-2-nitro-1-phenoxy-benzene and catalytic amount of palladium on carbon in 150 ml iso-propanol at 20° C. was saturated with hydrogen. The reaction mixture was stirred vigorously at 25° C. for 8 h. The reaction mixture was filtered over celite. The filtrate was evaporated. 200 ml water and 200 ml dichloromethane were added. The organic phase was separated. The aqueous phase was extracted three times with 100 ml dichloromethane each. The combined organic phases were washed with 50 ml water and 50 ml brine. The organic phase was dried with magnesium sulfate and evaporated. The crude product 1b was used without purification. The desired crude product 1b was obtained in 94% yield (9.54 g, 47 mmol) as yellow oil.
Quantity
50 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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150 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-2-phenoxynitrobenzene 2 (15.2 g, 65 mmol) and PtO2 (131 mg) in MeOH (65 mL) was stirred at 50° C. for 5 hours under a hydrogen atmosphere. The mixture was filtered through celite. The filtrate was evaporated to dryness to yield 5-fluoro-2-phenoxyaniline 3 as brown oil (12.7 g, 97%): 1H-NMR (300 MHz, CDCl3) δ 3.88 (br s, 2H), 6.40 (ddd, J=8.6, 8.6, 3.1 Hz, 1H), 6.53(dd, J=9.9, 3.1 Hz, 1H), 6.84 (dd, J=8.6, 5.5 Hz, 1H), 6.86-7.13 (m, 3H), 7.21-7.40 (m, 2H); MS (GC) m/z 203(M., 100%). The product was used in the next step without further purification.
Quantity
15.2 g
Type
reactant
Reaction Step One
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Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
catalyst
Reaction Step One

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